
UNC-926 Hydochloride
Overview
Description
UNC-926 Hydrochloride, chemically designated as (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone Hydrochloride, is a small-molecule inhibitor targeting epigenetic reader domains. Its molecular formula is C₁₆H₂₂BrClN₂O, with a molecular weight of 373.72 g/mol and a CAS number of 1782573-49-2 . It is categorized as a pharmaceutical impurity standard and exhibits inhibitory activity against L3MBTL1 (lethal(3)malignant brain tumor-like protein 1) and L3MBTL3, disrupting their interaction with histone H4K20me1, a key post-translational modification involved in chromatin remodeling .
Preparation Methods
The synthesis of UNC 926 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to enhance the compound’s affinity for the target proteins. This may involve halogenation, alkylation, or other modifications.
Purification and Crystallization: The final product is purified using techniques such as column chromatography and crystallized to obtain the hydrochloride salt form.
Chemical Reactions Analysis
UNC 926 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Complex Formation: UNC 926 hydrochloride can form complexes with metal ions, which may affect its inhibitory activity.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
UNC 926 hydrochloride has a wide range of scientific research applications:
Epigenetic Studies: It is used to investigate the role of methyl-lysine reader domains in gene regulation and chromatin remodeling.
Protein-Protein Interactions: Researchers use this compound to study interactions between proteins that involve methyl-lysine residues.
Cancer Research: It is utilized in cancer research to explore the potential therapeutic effects of inhibiting specific protein interactions.
Drug Development: UNC 926 hydrochloride serves as a lead compound in the development of new drugs targeting epigenetic regulators.
Mechanism of Action
UNC 926 hydrochloride exerts its effects by binding to the methyl-lysine reader domain of the L3MBTL1 protein, thereby inhibiting its interaction with methylated histone peptides . This inhibition disrupts the normal function of the protein, leading to changes in gene expression and chromatin structure . The compound also exhibits specificity for the L3MBTL3 protein, although with lower affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
UNC-926 Hydrochloride shares structural motifs with other piperidine/pyrrolidine-containing compounds. However, its unique bromophenyl and ketone groups distinguish it from analogues like Benzydamine Hydrochloride (Fig. 1, ) and Memantine Hydrochloride (Fig. 1, ), which lack the aromatic bromine substitution critical for UNC-926’s target binding.
Table 1: Structural Comparison
Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|
UNC-926 Hydrochloride | Piperidine-Pyrrolidine | 3-Bromophenyl, Ketone | 373.72 |
Benzydamine HCl | Benzylamine | Benzyl, Indazole | 345.85 |
Memantine HCl | Adamantane | Amantadine backbone | 215.76 |
Functional Comparison with Epigenetic Inhibitors
Target Specificity
UNC-926 Hydrochloride primarily inhibits L3MBTL1 and shows low micromolar affinity for L3MBTL3 , whereas Bleximenib Oxalate (Menin-MLL inhibitor) targets the Menin-KMT2A interaction, critical in leukemia . This distinction highlights divergent epigenetic mechanisms: UNC-926 acts on histone methylation readers, while Bleximenib disrupts methyltransferase complexes.
Table 2: Functional Comparison
Compound | Primary Target | Mechanism of Action | IC₅₀/EC₅₀ (μM) |
---|---|---|---|
UNC-926 Hydrochloride | L3MBTL1/L3MBTL3 | Blocks MBT-H4K20me1 interaction | ~1–5* |
Bleximenib Oxalate | Menin-KMT2A | Inhibits chromatin binding | <0.1 |
GW5074 | c-Raf kinase | Kinase inhibition | 0.9 |
Pharmacokinetic and Solubility Considerations
However, its stability at -20°C distinguishes it from compounds like 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol, which require stringent storage conditions .
Biological Activity
UNC-926 hydrochloride is a small molecule recognized for its role as a selective inhibitor of the L3MBTL1 protein, which is involved in the recognition of methylated lysine residues on histones and other proteins. This compound has garnered attention for its potential applications in studying epigenetic modifications and their implications in various biological processes, particularly in cancer research.
- Molecular Formula : C16H21BrN2O
- Molecular Weight : 351.26 g/mol
- Dissociation Constant (Kd) : 3.9 μM, indicating high affinity for its target protein.
UNC-926 hydrochloride specifically targets the MBT (Malignant Brain Tumor) domain of the L3MBTL1 protein. By binding to this domain, UNC-926 effectively inhibits the protein's ability to interact with methylated lysine residues, which are crucial for various cellular processes including gene expression regulation, differentiation, and apoptosis. This inhibition is selective, minimizing off-target effects and enhancing its utility in research settings.
Biological Activity
The biological activity of UNC-926 hydrochloride can be summarized as follows:
- Inhibition of L3MBTL1 : The compound disrupts the interaction between L3MBTL1 and its natural substrates, which can influence epigenetic regulation.
- Impact on Cellular Processes : By inhibiting L3MBTL1, UNC-926 can potentially alter cellular processes such as:
- Differentiation
- Proliferation
- Apoptosis
Research Applications
UNC-926 hydrochloride is primarily utilized in research focused on:
- Epigenetics : Understanding how methylation affects gene expression.
- Cancer Biology : Investigating the role of methylation in tumorigenesis and cancer progression.
- Drug Development : Exploring potential therapeutic applications targeting epigenetic modifications.
Comparative Analysis with Similar Compounds
The following table compares UNC-926 hydrochloride with other compounds that target similar pathways:
Compound Name | Target Protein | Unique Features |
---|---|---|
UNC-1215 | L3MBTL2 | Selective for another member of the MBT domain family |
GSK-J4 | Jumonji C domain | Inhibits histone demethylases |
I-BET151 | Bromodomain proteins | Targets bromodomains involved in transcriptional regulation |
Case Studies and Research Findings
Several studies have highlighted the significance of UNC-926 hydrochloride in understanding epigenetic mechanisms:
-
Study on Methylation and Cancer :
- Researchers utilized UNC-926 to demonstrate how inhibiting L3MBTL1 alters gene expression profiles associated with cancer cell proliferation.
- Findings indicated a potential pathway through which methylation impacts tumor growth.
-
Epigenetic Regulation in Differentiation :
- In models of stem cell differentiation, UNC-926 was shown to affect lineage commitment by modulating the expression of key transcription factors involved in differentiation pathways.
-
Potential Therapeutic Implications :
- Investigations into the therapeutic applications of UNC-926 suggest it may enhance the efficacy of existing cancer treatments by targeting epigenetic modifications that confer resistance to therapies.
Q & A
Q. Basic: What is the primary mechanism of action of UNC-926 Hydrochloride as an L3MBTL1 inhibitor?
UNC-926 Hydrochloride selectively inhibits the MBT (Malignant Brain Tumor) domain of the L3MBTL1 protein, with a reported dissociation constant (Kd) of 3.9 μM . To confirm this mechanism experimentally, researchers should employ competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) using recombinant L3MBTL1 MBT domains. Dose-response curves and structural validation via X-ray crystallography or cryo-EM can further elucidate binding specificity .
Q. Basic: Which analytical techniques are recommended for characterizing the structural integrity of UNC-926 Hydrochloride in experimental settings?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify molecular structure and purity.
- High-Performance Liquid Chromatography (HPLC) : For assessing chemical stability and batch-to-batch consistency.
- Mass Spectrometry (MS) : To confirm molecular weight and detect degradation products.
- X-ray Diffraction : For crystallographic validation of the compound’s three-dimensional conformation .
Q. Advanced: How should researchers design experiments to assess the dose-dependent effects of UNC-926 Hydrochloride on cellular proliferation pathways?
Dose Range : Test concentrations spanning 0.1–100 μM to capture EC50/IC50 values.
Controls : Include vehicle controls and positive controls (e.g., known L3MBTL1 inhibitors).
Assays : Use proliferation assays (e.g., MTT or BrdU incorporation) paired with apoptosis markers (Annexin V/PI staining).
Replication : Perform triplicate experiments across independent biological replicates to ensure statistical robustness .
Q. Advanced: What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data of UNC-926 Hydrochloride?
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models.
- Comparative Assays : Replicate in vitro conditions (e.g., oxygen tension, serum concentration) in ex vivo models.
- Off-Target Screening : Use proteome-wide affinity capture or CRISPR-Cas9 screens to identify confounding interactions .
- Data Normalization : Adjust for differences in metabolic rates or cellular uptake mechanisms between models .
Q. Basic: What are the established biochemical assays for evaluating UNC-926 Hydrochloride’s binding affinity to MBT domains?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics.
- Fluorescence Polarization : Detects competitive displacement of fluorescent ligands.
- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells .
Q. Advanced: How can computational modeling be integrated with empirical data to predict off-target interactions of UNC-926 Hydrochloride?
Molecular Docking : Simulate binding to MBT domains and related epigenetic readers (e.g., BRD4, Polycomb group proteins).
Machine Learning : Train models on existing inhibitor datasets to predict selectivity.
Proteomics : Validate predictions via affinity purification-mass spectrometry (AP-MS).
Network Pharmacology : Map potential signaling pathways affected by off-target binding .
Q. Basic: What quality control parameters are critical when synthesizing UNC-926 Hydrochloride for research purposes?
- Purity : ≥95% confirmed by HPLC.
- Solubility : Verify in relevant buffers (e.g., DMSO, PBS) to avoid aggregation.
- Stability : Monitor degradation under storage conditions (e.g., −80°C vs. room temperature).
- Batch Documentation : Record synthesis protocols, lot numbers, and storage timelines for reproducibility .
Q. Advanced: What methodological considerations are essential when comparing the inhibitory efficiency of UNC-926 Hydrochloride with structurally dissimilar MBT domain inhibitors?
- Normalization : Use equimolar concentrations and standardized assay conditions (pH, temperature).
- Selectivity Panels : Test against a panel of MBT-containing proteins (e.g., L3MBTL3, MBTD1).
- Structural Alignment : Compare binding poses via molecular dynamics simulations.
- Functional Redundancy : Assess compensatory mechanisms using gene knockout/knockdown models .
Properties
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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